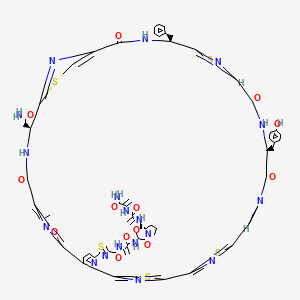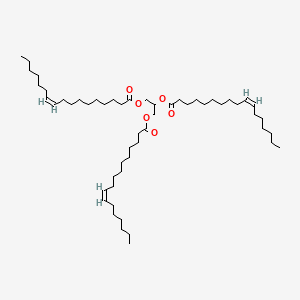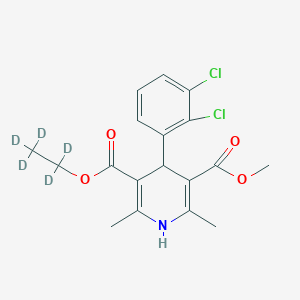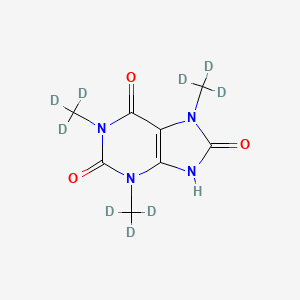
1,3,7-TrimethyluricAcid-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-TrimethyluricAcid-d9, also known as caffeine-d9, is a deuterium-substituted isotopologue of caffeine. This compound is structurally similar to caffeine, with the key difference being the substitution of hydrogen atoms with deuterium in the three methyl groups. Deuterium is a stable, non-radioactive isotope of hydrogen, which makes caffeine-d9 useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of caffeine-d9 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated methanol and other deuterated reagents in a controlled environment to achieve high yields of the deuterated compound. The production process is optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,7-TrimethyluricAcid-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The deuterium atoms in the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of caffeine-d9, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,3,7-TrimethyluricAcid-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the metabolic pathways of caffeine and its derivatives.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of caffeine.
Industry: Utilized in the food and beverage industry for quality control and testing purposes.
Mechanism of Action
The mechanism of action of 1,3,7-TrimethyluricAcid-d9 is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters like dopamine and norepinephrine. The presence of deuterium alters the pharmacokinetics of the compound, making it less susceptible to metabolic degradation and prolonging its effects .
Comparison with Similar Compounds
Similar Compounds
Caffeine: The non-deuterated form of caffeine-d9, widely known for its stimulant effects.
Theobromine: A methylxanthine compound similar to caffeine but with milder stimulant effects.
Theophylline: Another methylxanthine used in the treatment of respiratory diseases like asthma.
Uniqueness
1,3,7-TrimethyluricAcid-d9 is unique due to the presence of deuterium, which alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Properties
IUPAC Name |
1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3,2D3,3D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXCFUMGEBZDDI-GQALSZNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
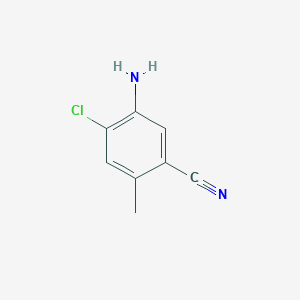
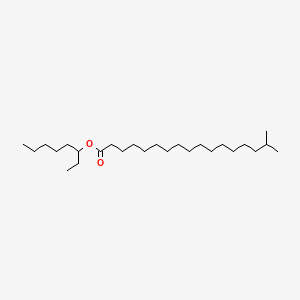
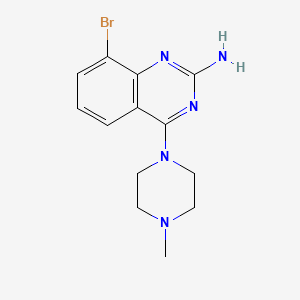

![(1S,7aalpha,11abeta,11balpha,13aalpha)-Hexadecahydro-4beta-methyl-12beta,1beta,5abeta-ethanylylidene-5aH-naphtho[1,2-c]quinolizine-7alpha,15-diol](/img/structure/B8135449.png)
![benzyl N-[3-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-methoxypropoxy)benzimidazol-1-yl]propyl]carbamate](/img/structure/B8135452.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B8135474.png)
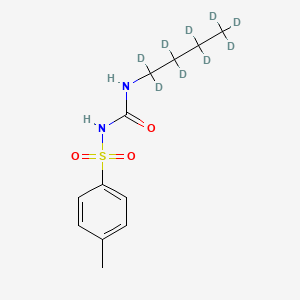
![(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B8135481.png)
![(2S)-2-[[4-[(6aR)-3-amino-1-oxo-5,6,6a,7-tetrahydro-4H-imidazo[1,5-f]pteridin-10-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate](/img/structure/B8135484.png)
